molecular formula C10H6BrClFN B2360274 6-Bromo-4-chloro-8-fluoro-2-methylquinoline CAS No. 1156277-76-7

6-Bromo-4-chloro-8-fluoro-2-methylquinoline

Cat. No.: B2360274
CAS No.: 1156277-76-7
M. Wt: 274.52
InChI Key: ZUQUNBICVNSQMA-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-8-fluoro-2-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H6BrClFN. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-8-fluoro-2-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-8-fluoro-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .

Scientific Research Applications

6-Bromo-4-chloro-8-fluoro-2-methylquinoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-8-fluoro-2-methylquinoline
  • 6-Bromo-4-chloro-8-methylquinoline
  • 4-Bromo-8-fluoro-2-methylquinoline

Uniqueness

6-Bromo-4-chloro-8-fluoro-2-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine, chlorine, and fluorine atoms in the quinoline ring enhances its reactivity and potential for diverse applications compared to other quinoline derivatives .

Properties

IUPAC Name

6-bromo-4-chloro-8-fluoro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClFN/c1-5-2-8(12)7-3-6(11)4-9(13)10(7)14-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQUNBICVNSQMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=C(C2=N1)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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